molecular formula C11H8BrNO3S B173386 2-Pyridinyl 4-bromobenzenesulfonate CAS No. 6272-32-8

2-Pyridinyl 4-bromobenzenesulfonate

Cat. No.: B173386
CAS No.: 6272-32-8
M. Wt: 314.16 g/mol
InChI Key: SSXGGFGRTFPJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinyl 4-bromobenzenesulfonate is a sulfonate ester featuring a 2-pyridinyl group attached to a 4-bromobenzenesulfonate moiety. Sulfonate esters of this type are often utilized as intermediates in organic synthesis, particularly in coupling reactions or as precursors for pharmaceuticals and agrochemicals . The bromine substituent on the benzene ring may enhance electrophilicity, making it reactive in nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Ullmann reactions).

Properties

CAS No.

6272-32-8

Molecular Formula

C11H8BrNO3S

Molecular Weight

314.16 g/mol

IUPAC Name

pyridin-2-yl 4-bromobenzenesulfonate

InChI

InChI=1S/C11H8BrNO3S/c12-9-4-6-10(7-5-9)17(14,15)16-11-3-1-2-8-13-11/h1-8H

InChI Key

SSXGGFGRTFPJIU-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=NC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br

Other CAS No.

6272-32-8

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Pyridinyl Ring

Several analogs with modified pyridinyl substituents are documented:

Compound Name Substituents on Pyridinyl Ring Molecular Features Key Differences vs. Target Compound Potential Applications References
4-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)phenyl 4-bromobenzenesulfonate (CAS 338750-21-3) 3-Cl, 5-CF₃ Electron-withdrawing groups enhance electrophilicity Increased steric bulk and lipophilicity Catalysis, bioactive intermediates
(E)-1-Methyl-4-[2-(1-naphthyl)vinyl]pyridinium 4-bromobenzenesulfonate Naphthylvinyl group Pyridinium ion (positively charged) Ionic nature alters solubility/reactivity Ionic liquids, charge-transfer materials

Analysis :

  • Steric Effects : Bulky substituents (e.g., naphthylvinyl in ) may hinder accessibility to reactive sites, whereas the target compound’s simpler structure could favor synthetic versatility.

Variations in the Sulfonate Group

Compound Name Sulfonate Group Modification Molecular Weight (g/mol) Reactivity Profile References
2-Pyridinyl 4-bromobenzenesulfonate 4-Bromo ~312.1 (estimated) Bromine enables cross-coupling reactions N/A
Ethyl 4-methoxybenzenesulfonate 4-Methoxy 216.25 Methoxy group directs electrophilic attack
4-(Acetylamino)benzenesulfonate analog 4-Acetylamino ~289.3 (estimated) Hydrogen-bonding capacity enhances solubility

Analysis :

  • Bromine vs. Methoxy/Acetylamino: The bromine substituent in the target compound offers a handle for further functionalization (e.g., via palladium-catalyzed coupling), whereas methoxy or acetylamino groups may direct regioselectivity in electrophilic substitutions or improve solubility .

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